Isoderrone

Description

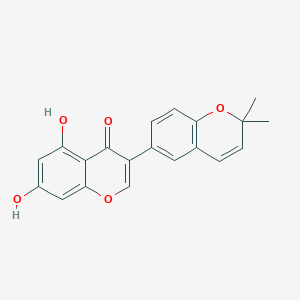

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,2-dimethylchromen-6-yl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O5/c1-20(2)6-5-12-7-11(3-4-16(12)25-20)14-10-24-17-9-13(21)8-15(22)18(17)19(14)23/h3-10,21-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNXJYOYGPGIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)C3=COC4=CC(=CC(=C4C3=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Isoderrone: Chemical Structure and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isoflavonoid Isoderrone, focusing on its chemical structure, quantitative biological data, and its role as an inhibitor of key enzymes. Detailed experimental protocols for assessing its inhibitory activity are also provided to facilitate further research and development.

Chemical Structure of this compound

This compound is a naturally occurring isoflavonoid that has been isolated from various plant sources, including Ficus mucuso and the roots of the white lupin (Lupinus albus). Its chemical structure is characterized by a chromen-4-one core substituted with hydroxyl groups and a dimethylchromene moiety.

Systematic Name (IUPAC): 3-(2,2-dimethylchromen-6-yl)-5,7-dihydroxychromen-4-one[1]

Molecular Formula: C₂₀H₁₆O₅[1][2][3]

SMILES: CC1(C=CC2=C(O1)C=CC(=C2)C3=COC4=CC(=CC(=C4C3=O)O)O)C[1]

Quantitative Biological Data

This compound has demonstrated inhibitory activity against key enzymes involved in metabolic regulation. The following table summarizes the available quantitative data on its biological effects.

| Target Enzyme | Inhibitory Action | IC₅₀ Value (µM) | Kᵢ Value (µM) | Source |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Non-competitive inhibitor | 22.7 ± 1.7 | 21.3 ± 2.8 | [2] |

| α-Glucosidase | Inhibitor | 108.1 ± 10.8 | Not Reported | [2] |

Experimental Protocols

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This protocol outlines the methodology for determining the in vitro inhibitory activity of this compound against human PTP1B.

Materials and Reagents:

-

Recombinant human PTP1B

-

p-Nitrophenyl phosphate (pNPP) as the substrate

-

Assay buffer: 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, 1 mM DTT

-

This compound (test compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 10 µL of the test compound solution at various concentrations.

-

Add 20 µL of PTP1B enzyme solution (1 µg/mL) to each well containing the test compound.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 40 µL of 4 mM pNPP solution to each well, bringing the total reaction volume to 170 µL with the assay buffer.

-

Incubate the reaction mixture at 37°C for an additional 10 minutes.

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay

This protocol describes the method for evaluating the inhibitory effect of this compound on α-glucosidase activity.

Materials and Reagents:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate buffer (0.1 M, pH 6.8)

-

This compound (test compound)

-

Sodium carbonate (Na₂CO₃) solution (0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Add 25 µL of 10 mM pNPG solution to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of α-glucosidase solution (0.16 U/mL) to each well.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Terminate the reaction by adding 100 µL of 0.1 M Na₂CO₃ solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Mechanism of Action

This compound has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway. By inhibiting PTP1B, this compound can potentially enhance insulin sensitivity, making it a compound of interest for research in type 2 diabetes.

References

Isoderrone: A Technical Guide to its Natural Sources and Plant Origins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoderrone, a naturally occurring isoflavone, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, focusing on its plant origins. It summarizes the available data on its extraction and isolation and presents a generalized experimental workflow for its quantification. Additionally, this guide explores a putative signaling pathway potentially modulated by this compound, offering insights for future research and drug development endeavors.

Natural Sources of this compound

This compound has been identified in a select number of plant species, primarily within the families Moraceae and Fabaceae. While research into its distribution is ongoing, the following plants have been documented as natural sources.

Ficus Species (Moraceae)

The genus Ficus, commonly known as figs, has been a primary source for the isolation of this compound.

-

Ficus mucuso : This medicinal plant has been a confirmed source from which this compound was isolated.[1]

-

Ficus racemosa : Commonly known as the cluster fig or gular, this species is another documented source of this compound.

-

Ficus benjamina : Extracts of the fruit from this plant, also known as the weeping fig, have been found to contain this compound.

Cudrania tricuspidata (Moraceae)

Also known as the Chinese mulberry or silkworm thorn, the fruits of Cudrania tricuspidata have been reported to contain a variety of isoflavones, including this compound.[2][3]

Campylotropis hirtella (Fabaceae)

This species, belonging to the legume family, has been identified as a source of various flavonoids, and literature suggests the presence of this compound.[4][5]

Quantitative Data

Currently, there is a notable lack of specific quantitative data in the public domain regarding the yield or concentration of this compound from its various plant sources. The existing literature primarily focuses on the identification and structural elucidation of the compound rather than its quantification within the plant matrix. Further research is required to establish the concentration of this compound in different plant parts (leaves, fruits, roots) and to optimize extraction conditions for maximum yield.

Experimental Protocols

Generalized Extraction and Isolation Protocol

This protocol outlines a common approach for the extraction and isolation of isoflavones from plant material.

1. Plant Material Preparation:

- Collect and identify the desired plant material (e.g., leaves, fruits).

- Air-dry the plant material in the shade to prevent degradation of phytochemicals.

- Grind the dried plant material into a fine powder to increase the surface area for extraction.

2. Extraction:

- Perform solvent extraction using a Soxhlet apparatus or maceration with a suitable organic solvent. Methanol or ethanol are commonly used for extracting isoflavones.

- The choice of solvent may be optimized based on the polarity of this compound.

- The extraction is typically carried out for 24-48 hours.

3. Fractionation:

- Concentrate the crude extract under reduced pressure using a rotary evaporator.

- Subject the concentrated extract to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Isoflavones are typically found in the more polar fractions.

4. Isolation and Purification:

- Employ chromatographic techniques to isolate this compound from the enriched fraction.

- Column Chromatography: Utilize silica gel or Sephadex LH-20 as the stationary phase with a gradient elution system of appropriate solvents.

- High-Performance Liquid Chromatography (HPLC): For final purification, use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small percentage of formic acid to improve peak shape.

5. Structural Elucidation:

- Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and comparison with literature data.

Visualization of Methodologies and Pathways

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of this compound from a plant source.

Putative Signaling Pathway: Inhibition of NF-κB

While direct evidence for this compound's effect on specific signaling pathways is limited, the structurally related isoflavone, derrone, has been shown to exert biological effects. Furthermore, other isoflavones are known to modulate inflammatory pathways. A plausible hypothesis is that this compound may inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation and cell survival.

The following diagram illustrates the hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

- 1. africaresearchconnects.com [africaresearchconnects.com]

- 2. Isoflavones with neuroprotective activities from fruits of Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. New flavonoids from Campylotropis hirtella with immunosuppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new potent immunosuppressive isoflavanonol from Campylotropis hirtella - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Isoderrone in Plants: A Technical Guide for Researchers

Abstract

Isoderrone, a prenylated isoflavonoid with noteworthy biological activities, is a natural product found in certain plant species, particularly of the Lupinus and Derris genera. Its unique dimethylchromene ring system presents a fascinating biosynthetic puzzle. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, from its primary metabolic precursors to the final intricate cyclization step. It is intended for researchers, scientists, and professionals in drug development who are interested in the biosynthesis, metabolic engineering, and production of this promising compound. This document details the enzymatic reactions, precursor molecules, and key intermediates. Furthermore, it furnishes detailed experimental protocols for the investigation of this pathway and presents quantitative data where available. Diagrams of the signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding.

Introduction

Isoflavonoids are a class of phenolic compounds predominantly found in leguminous plants, where they play crucial roles in plant defense and symbiotic nitrogen fixation. This compound is a member of the prenylflavonoid subclass, characterized by the addition of a five-carbon isoprenoid unit to the isoflavonoid scaffold. This prenyl group can undergo further modifications, such as the oxidative cyclization that forms the dimethylchromene ring present in this compound. This structural feature often enhances the lipophilicity and biological activity of the parent molecule. Understanding the biosynthesis of this compound is paramount for its potential biotechnological production and for the discovery of novel enzymes with applications in synthetic biology.

This guide delineates the proposed biosynthetic pathway of this compound, which can be divided into three major stages:

-

Formation of the Isoflavonoid Core (Genistein Biosynthesis): This well-established pathway starts from the general phenylpropanoid pathway and leads to the formation of the key isoflavone intermediate, genistein.

-

Prenylation of the Isoflavonoid Core: A prenyltransferase attaches a dimethylallyl pyrophosphate (DMAPP) moiety to the genistein backbone.

-

Oxidative Cyclization: The final and most speculative step, involving the formation of the dimethylchromene ring.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with primary metabolites. The proposed pathway is illustrated below.

Isoderrone: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoderrone, a naturally occurring isoflavone, has garnered significant interest in the scientific community for its potential therapeutic applications.[1] As a member of the flavonoid family, it shares a characteristic molecular structure that contributes to its biological activities.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its biological evaluation, and an exploration of its role in relevant signaling pathways.

Physical and Chemical Properties

This compound is typically found as a white to off-white solid or a yellow crystalline substance.[3][4][5] Its core chemical structure is 3-(2,2-dimethylchromen-6-yl)-5,7-dihydroxychromen-4-one.[6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₆O₅ | [3][4][5] |

| Molecular Weight | 336.34 g/mol | [3][5] |

| CAS Number | 121747-89-5 | [1][2][7][8] |

| Physical Appearance | White to off-white solid / Yellow crystalline | [3][5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Purity | 98.0% | [5] |

Spectral Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. While the raw spectral data is not widely published, the following methods are instrumental in its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule. Chemical shifts, coupling constants, and correlation spectra (like COSY, HSQC, and HMBC) would provide detailed information about the connectivity of atoms and the overall structure of this compound.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the precise molecular weight and fragmentation pattern of this compound. This data confirms the elemental composition and provides clues about the different structural motifs within the molecule. The predicted monoisotopic mass is 336.09976 Da.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the this compound molecule. Characteristic absorption bands would indicate the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups, which are consistent with its isoflavone structure.

Experimental Protocols

This compound has been identified as a potent inhibitor of two key enzymes involved in metabolic regulation: Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase.[1][9] The following are detailed methodologies for assessing its inhibitory activity.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This protocol is adapted from a colorimetric assay designed to screen for PTP1B inhibitors.[10][11]

Materials:

-

Human recombinant PTP1B enzyme

-

PTP1B substrate (e.g., p-nitrophenyl phosphate - pNPP or a phosphopeptide)

-

Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 2 mM β-mercaptoethanol, 1 mM EDTA, 1 mM DTT)[12]

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., Suramin)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a phosphate standard curve by diluting a phosphate standard in the assay buffer.[10]

-

In a 96-well plate, add 35 µL of 1X Assay Buffer to each well and allow it to equilibrate to the desired temperature (e.g., 30°C).[11]

-

Add 10 µL of various concentrations of this compound (or positive/negative controls) to the appropriate wells.[11]

-

Initiate the reaction by adding 50 µL of the pre-warmed PTP1B substrate solution.[11]

-

Incubate the plate at the desired temperature for a specific duration (e.g., 30 minutes).[11]

-

Terminate the reaction by adding a stop solution (e.g., 25 µL of Red Assay Reagent).[11]

-

Allow the color to develop for 20-30 minutes.[11]

-

Measure the absorbance at 620 nm using a microplate reader.[10]

-

Calculate the percentage of PTP1B inhibition using the absorbance readings. This compound has been reported to have an IC₅₀ value of 22.7 ± 1.7 µM and acts as a non-competitive inhibitor with a Kᵢ value of 21.3 ± 2.8 µM.[1][9]

α-Glucosidase Inhibition Assay

This protocol is based on a colorimetric method to determine α-glucosidase inhibitory activity.[3][13]

Materials:

-

α-glucosidase enzyme (from Saccharomyces cerevisiae)

-

p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate buffer (0.1 M, pH 6.8)

-

This compound (dissolved in DMSO)

-

Acarbose (as a positive control)

-

Sodium carbonate (Na₂CO₃) solution (0.2 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 15 µL of α-glucosidase enzyme (0.5 U/mL in phosphate buffer) and 15 µL of different concentrations of this compound.[13]

-

Incubate the plate at 37°C for 10 minutes.[13]

-

Add 15 µL of the pNPG substrate (0.5 mM in phosphate buffer) to initiate the reaction.[13]

-

Continue the incubation at 37°C for 30 minutes.[13]

-

Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.[13]

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.[3][13]

-

Calculate the percentage of α-glucosidase inhibition. This compound has demonstrated an IC₅₀ value of 108.1 ± 10.8 µM in this assay.

Signaling Pathway and Mechanism of Action

This compound's primary recognized mechanism of action is the inhibition of PTP1B. PTP1B is a key negative regulator of the insulin signaling pathway. By dephosphorylating the activated insulin receptor and its substrates (like IRS-1), PTP1B attenuates the downstream signaling cascade that leads to glucose uptake and utilization.

The following diagram illustrates the role of this compound in this pathway:

By inhibiting PTP1B, this compound prevents the dephosphorylation of the insulin receptor and its substrates, thereby prolonging and enhancing the insulin signal. This leads to increased glucose uptake by cells and suggests a potential therapeutic role for this compound in conditions characterized by insulin resistance, such as type 2 diabetes.

Conclusion

This compound is a promising natural isoflavone with well-defined inhibitory activities against PTP1B and α-glucosidase. Its physical and chemical properties have been characterized, although some data points like melting and boiling points require further investigation. The provided experimental protocols offer a solid foundation for researchers to further explore the biological effects of this compound. The elucidation of its mechanism of action within the insulin signaling pathway highlights its potential as a lead compound for the development of novel therapeutics for metabolic disorders. Further in-vivo studies are warranted to fully understand its pharmacological profile and therapeutic efficacy.

References

- 1. This compound | 121747-89-5 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In vitro α-glucosidase inhibitory assay [protocols.io]

- 4. PTP1B inhibition assay [bio-protocol.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 7. cymitquimica.com [cymitquimica.com]

- 8. This compound | C20H16O5 | CID 14237660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAS:121747-89-5 | Manufacturer ChemFaces [chemfaces.com]

- 10. PTP1B Assay Kit, Colorimetric | 539736 [merckmillipore.com]

- 11. content.abcam.com [content.abcam.com]

- 12. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4.7. α-glucosidase Inhibition Assay [bio-protocol.org]

Isoderrone: A Technical Guide for Drug Development Professionals

Abstract

Isoderrone is a naturally occurring isoflavone that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and detailed experimental protocols for evaluating its bioactivity. Additionally, it elucidates the compound's mechanism of action through its role in key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Chemical and Physical Properties

This compound is a flavonoid compound found in various plant species, including the roots of the white lupin (Lupinus albus) and plants of the Cudrania tricuspidata and Ficus hispida genera. Its core chemical structure and key properties are summarized below.

| Property | Value | Source |

| CAS Number | 121747-89-5 | N/A |

| Molecular Formula | C₂₀H₁₆O₅ | N/A |

| Molecular Weight | 336.34 g/mol | N/A |

| Appearance | Yellow crystalline solid | N/A |

| Purity | ≥98% | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |

Biological Activity and Therapeutic Potential

This compound has demonstrated notable inhibitory activity against two key enzymes implicated in metabolic disorders: Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase. This dual inhibitory action positions this compound as a promising candidate for the development of therapeutics for type 2 diabetes and related metabolic conditions.

| Target Enzyme | IC₅₀ Value (µM) | Inhibition Type | Therapeutic Relevance |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 22.7 ± 1.7 | Non-competitive | Type 2 Diabetes, Obesity |

| α-Glucosidase | 108.1 ± 10.8 | N/A | Type 2 Diabetes |

Experimental Protocols

The following sections provide detailed methodologies for the in vitro assessment of this compound's inhibitory activity against PTP1B and α-glucosidase.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This protocol outlines a colorimetric method to determine the PTP1B inhibitory activity of this compound using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

-

Human recombinant PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)

-

This compound (dissolved in DMSO)

-

Positive control (e.g., Suramin or Ursolic Acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO. Further dilute with the assay buffer to achieve a range of desired test concentrations.

-

In a 96-well microplate, add 5 µL of PTP1B enzyme solution (final concentration of approximately 0.5 ng/µL) to each well.

-

Add 5 µL of the diluted this compound solution or the positive control to the respective wells. For the negative control, add 5 µL of the assay buffer with DMSO.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 90 µL of the pNPP substrate solution (final concentration of 2 mM) to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Terminate the reaction by adding 10 µL of 10 M NaOH to each well.

-

Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol produced is proportional to the PTP1B activity.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of negative control)] x 100

-

The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

α-Glucosidase Inhibition Assay

This protocol describes a method to evaluate the α-glucosidase inhibitory potential of this compound.[1]

Materials:

-

α-glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Potassium phosphate buffer (0.1 M, pH 6.8)

-

This compound (dissolved in DMSO)

-

Acarbose (positive control)

-

Sodium carbonate (Na₂CO₃) solution (0.2 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO and create serial dilutions in the potassium phosphate buffer.

-

To each well of a 96-well microplate, add 25 µL of the this compound solution or acarbose as a positive control. For the control, use 25 µL of the buffer with DMSO.

-

Add 25 µL of the α-glucosidase enzyme solution (0.1 Unit/mL) to each well.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Add 25 µL of the pNPG substrate solution (0.5 mM) to each well to start the reaction.[1]

-

Incubate the plate at 37°C for 30 minutes.[1]

-

Stop the reaction by adding 100 µL of 0.2 M Na₂CO₃ solution to each well.[1]

-

Measure the absorbance at 400 nm with a microplate reader.[1]

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Signaling Pathways and Mechanism of Action

Inhibition of the Insulin Signaling Pathway via PTP1B

This compound enhances insulin sensitivity through the inhibition of PTP1B. PTP1B is a key negative regulator of the insulin signaling pathway. It functions by dephosphorylating the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1). By inhibiting PTP1B, this compound prevents this dephosphorylation, thereby prolonging the phosphorylation state of the IR and IRS-1. This leads to an amplified downstream signaling cascade, ultimately resulting in increased glucose uptake and utilization by the cells.

References

Unveiling the Spectroscopic and Bioactive Profile of Isoderrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and biological activities of Isoderrone, a naturally occurring isoflavone. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data of this compound

The structural elucidation of this compound is critically dependent on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below is a summary of the available spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific experimental ¹H and ¹³C NMR chemical shifts for this compound were not available in the conducted search. The tables are provided as a template for data organization.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Table 3: Mass Spectrometry Data of this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| Data not available in search results |

Note: Specific experimental mass spectrometry data (m/z values and relative intensities) for this compound were not available in the conducted search. The table is provided as a template for data organization.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline generalized procedures for the spectroscopic analysis of isoflavones like this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

A precisely weighed sample of this compound (typically 1-5 mg for ¹H NMR and 10-20 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

Data Acquisition:

-

¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry Protocol

Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

For techniques like electrospray ionization (ESI), the sample may be introduced directly via infusion or through a liquid chromatography (LC) system.

Data Acquisition:

-

Mass spectra are obtained using a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization (EI) or ESI).

-

For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam, leading to ionization and fragmentation.

-

For ESI-MS, the sample solution is sprayed through a charged capillary, generating ionized droplets from which solvent evaporates to produce gas-phase ions.

-

High-resolution mass spectrometry (HRMS) can be employed to determine the accurate mass and elemental composition.

-

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation and aid in structural elucidation.

Biological Activity and Signaling Pathway

Recent research has indicated that this compound possesses antiproliferative properties, particularly against breast cancer cells. The proposed mechanism of action involves the induction of DNA damage and the inhibition of the NF-κB signaling pathway.

The diagram below illustrates the putative signaling pathway through which this compound exerts its anticancer effects.

Caption: Proposed anticancer signaling pathway of this compound.

This guide serves as a foundational resource for professionals engaged in the study of this compound. Further experimental work is required to fully elucidate its spectral characteristics and biological mechanisms.

Isoderrone: A Technical Guide to its Biological Activities and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoderrone, a naturally occurring isoflavone, has garnered attention within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the biological activities of this compound extracts, focusing on its enzymatic inhibition and offering insights into its potential anti-inflammatory, anticancer, and antioxidant effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development efforts.

Data Presentation: Quantitative Analysis of this compound's Bioactivity

The following tables summarize the currently available quantitative data on the biological activity of this compound.

| Enzyme Inhibition | IC50 Value (µM) | Reference |

| Alpha-glucosidase | 108.1 ± 10.8 | [1] |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 22.7 ± 1.7 | [1] |

Core Biological Activities and Signaling Pathways

Based on the activities of structurally related isoflavones, this compound is postulated to exert its biological effects through various mechanisms, including anti-inflammatory, anticancer, and antioxidant pathways.

Anti-inflammatory Activity

Isoflavones are known to possess anti-inflammatory properties, often mediated through the inhibition of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. While direct evidence for this compound is limited, the general mechanism involves the suppression of pro-inflammatory cytokine production and the inhibition of enzymes like inducible nitric oxide synthase (iNOS).

The NF-κB pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Isoflavones can inhibit this pathway at various points.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

The potential anticancer effects of isoflavones are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells.

Apoptosis is a critical process for removing damaged or cancerous cells. Flavonoids can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

Antioxidant Activity

The antioxidant properties of isoflavones are primarily due to their ability to scavenge free radicals and chelate metal ions. This activity helps to mitigate oxidative stress, which is implicated in a wide range of chronic diseases.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's biological activities.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This assay determines the inhibitory effect of a compound on the PTP1B enzyme.

Materials:

-

Recombinant human PTP1B

-

p-Nitrophenyl phosphate (pNPP) as substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the PTP1B enzyme solution to each well.

-

Add the this compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the pNPP substrate to all wells.

-

Measure the absorbance at 405 nm at regular intervals to monitor the formation of p-nitrophenol.

-

Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Alpha-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the alpha-glucosidase enzyme, which is involved in carbohydrate digestion.

Materials:

-

Alpha-glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare various concentrations of this compound in the phosphate buffer.

-

Add the alpha-glucosidase solution to each well of a 96-well plate.

-

Add the this compound solutions to the corresponding wells and incubate for a specific period (e.g., 15 minutes) at 37°C.

-

Start the reaction by adding the pNPG substrate to each well.

-

Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 0.2 M Na2CO3).

-

Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol released.

-

Calculate the percentage of inhibition and the IC50 value as described for the PTP1B assay.

DPPH Radical Scavenging Assay (Antioxidant)

This assay assesses the free radical scavenging capacity of a compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

This compound (dissolved in methanol or DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare different concentrations of this compound.

-

Add the this compound solutions to the wells of a 96-well plate.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm).

-

Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

-

Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Nitric Oxide (NO) Production Inhibition Assay (Anti-inflammatory)

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

96-well cell culture plate

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate at room temperature.

-

Measure the absorbance at 540 nm to determine the nitrite concentration, which is an indicator of NO production.

-

Calculate the percentage of NO production inhibition and the IC50 value.

Apoptosis Assay using Flow Cytometry (Anticancer)

This method quantifies the percentage of apoptotic cells after treatment with a compound.

Materials:

-

Cancer cell line of interest

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat the cancer cells with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells (including both adherent and floating cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in the binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Experimental Workflow Visualization

Caption: General experimental workflow for evaluating the biological activity of this compound.

Conclusion

This compound demonstrates clear inhibitory activity against α-glucosidase and PTP1B, suggesting its potential as a therapeutic agent for metabolic disorders. While direct quantitative data for its anti-inflammatory, anticancer, and antioxidant effects are currently limited, the known activities of related isoflavones provide a strong rationale for further investigation into these areas. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this compound. Future studies should focus on generating specific IC50 values in various cancer cell lines and inflammatory models, as well as elucidating the precise molecular mechanisms and signaling pathways modulated by this promising natural compound.

References

Isoderrone: A Technical Guide to its Potential as a Phytoestrogen Compound

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Isoderrone, a member of the isoflavonoid family, is structurally related to a class of compounds known as phytoestrogens. These plant-derived molecules exhibit estrogen-like biological activity due to their structural similarity to the mammalian estrogen, 17β-estradiol. This technical guide provides a comprehensive overview of the core concepts and methodologies required to investigate this compound as a potential phytoestrogen. Due to a lack of specific experimental data for this compound in the public domain, this document outlines the established mechanisms of action for closely related isoflavones and details the standard experimental protocols used for their characterization. This guide serves as a foundational resource for researchers initiating studies on this compound's potential endocrine-disrupting or therapeutic properties.

Introduction to Phytoestrogens and this compound

Phytoestrogens are naturally occurring plant compounds that can mimic or modulate the action of endogenous estrogens.[1] They are broadly classified into several groups, including isoflavones, lignans, and coumestans. Isoflavones, such as genistein and daidzein found abundantly in soy products, are the most extensively studied class of phytoestrogens.[2] These compounds have garnered significant interest in the scientific community for their potential roles in human health, including the management of menopausal symptoms, prevention of hormone-dependent cancers, and cardiovascular protection.[2]

This compound is a rotenoid, a class of isoflavonoids, that shares the core chemical scaffold of other known phytoestrogens. Its structural similarity to estradiol suggests the potential for interaction with estrogen receptors (ERs), the primary mediators of estrogen signaling in the body. However, a thorough investigation into its estrogenic and anti-estrogenic activities is necessary to elucidate its pharmacological profile.

Putative Mechanism of Action: Estrogen Receptor Signaling

The biological effects of phytoestrogens are primarily mediated through their interaction with two subtypes of estrogen receptors: ERα and ERβ.[1] These receptors are ligand-activated transcription factors that, upon binding to an agonist, undergo a conformational change, dimerize, and translocate to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

Phytoestrogens often exhibit differential binding affinity for ERα and ERβ, which can lead to tissue-specific and gene-specific effects.[1] This selective estrogen receptor modulation (SERM) activity is a key area of research in the development of new therapeutic agents.

The estrogenic signaling pathway can be broadly divided into genomic and non-genomic pathways.

-

Genomic Signaling: This classic pathway involves the direct regulation of gene expression through ER binding to EREs. This process typically occurs over hours to days and is responsible for many of the long-term physiological effects of estrogens.

-

Non-Genomic Signaling: Some estrogenic effects are initiated rapidly (within seconds to minutes) and are mediated by membrane-associated estrogen receptors (mERs). This pathway involves the activation of various intracellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which can in turn influence cell proliferation, survival, and other cellular processes.

Below is a diagram illustrating the generalized genomic estrogen signaling pathway that is likely relevant for this compound.

Figure 1: Generalized Genomic Estrogen Signaling Pathway.

Quantitative Data on Phytoestrogen Activity

Table 1: Estrogen Receptor Binding Affinity of Genistein

| Compound | Estrogen Receptor Subtype | IC50 (nM) | Reference Compound |

| Genistein | ERα | ~100-500 | 17β-estradiol |

| ERβ | ~5-20 | 17β-estradiol |

IC50 values represent the concentration of the compound required to displace 50% of a radiolabeled ligand from the estrogen receptor.

Table 2: Estrogenic Activity of Genistein in Cell Proliferation Assays

| Cell Line | Assay Type | EC50 (nM) | Effect |

| MCF-7 | E-Screen (Proliferation) | ~100-1000 | Proliferative |

| Ishikawa | Alkaline Phosphatase Assay | ~50-500 | Estrogenic Induction |

EC50 values represent the concentration of the compound that elicits a half-maximal response in a given assay.

Detailed Experimental Protocols

To characterize the phytoestrogenic potential of this compound, a series of in vitro assays are required. The following are detailed methodologies for key experiments.

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to ERα and ERβ.

-

Materials:

-

Recombinant human ERα and ERβ protein

-

[³H]-17β-estradiol (radioligand)

-

Test compound (this compound)

-

Binding buffer (e.g., Tris-HCl, EDTA, glycerol)

-

Hydroxyapatite slurry

-

Scintillation cocktail and counter

-

-

Procedure:

-

Incubate a fixed concentration of recombinant ERα or ERβ with a fixed concentration of [³H]-17β-estradiol in the presence of increasing concentrations of the test compound (this compound) or a non-labeled control (17β-estradiol).

-

Allow the binding reaction to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Separate the receptor-bound radioligand from the unbound radioligand using a hydroxyapatite slurry.

-

Wash the hydroxyapatite pellet to remove non-specifically bound radioligand.

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol.

-

Estrogen-Responsive Reporter Gene Assay

This assay measures the ability of a compound to activate the transcription of a reporter gene under the control of an estrogen response element (ERE).

-

Materials:

-

A suitable cell line (e.g., HeLa, HEK293, or MCF-7) stably or transiently transfected with an ERE-driven reporter gene construct (e.g., luciferase or β-galactosidase) and an expression vector for ERα or ERβ.

-

Cell culture medium (phenol red-free) supplemented with charcoal-stripped serum.

-

Test compound (this compound)

-

Lysis buffer

-

Luciferase assay substrate

-

Luminometer

-

-

Procedure:

-

Plate the transfected cells in a multi-well plate and allow them to attach.

-

Treat the cells with increasing concentrations of the test compound (this compound) or a positive control (17β-estradiol) for 24-48 hours.

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

Normalize the reporter activity to total protein concentration or a co-transfected control plasmid.

-

Calculate the EC50 value, which is the concentration of the test compound that induces a half-maximal reporter gene response.

-

Cell Proliferation Assay (E-Screen)

This assay assesses the estrogenic or anti-estrogenic effect of a compound on the proliferation of estrogen-dependent cells, such as the human breast cancer cell line MCF-7.

-

Materials:

-

MCF-7 cells (or other estrogen-responsive cell line)

-

Cell culture medium (phenol red-free) supplemented with charcoal-stripped serum.

-

Test compound (this compound)

-

Cell proliferation detection reagent (e.g., MTS, MTT, or a fluorescent dye)

-

Microplate reader

-

-

Procedure:

-

Seed MCF-7 cells in a multi-well plate in phenol red-free medium with charcoal-stripped serum.

-

After a period of hormone deprivation, treat the cells with increasing concentrations of the test compound (this compound) or a positive control (17β-estradiol).

-

To test for anti-estrogenic activity, co-treat cells with a fixed concentration of 17β-estradiol and increasing concentrations of the test compound.

-

Incubate the cells for a period of 6-7 days, allowing for cell proliferation.

-

Add the cell proliferation detection reagent and measure the absorbance or fluorescence according to the manufacturer's instructions.

-

Calculate the EC50 (for agonistic activity) or IC50 (for antagonistic activity) values.

-

Below is a diagram illustrating a general workflow for the experimental characterization of a potential phytoestrogen like this compound.

Figure 2: Experimental Workflow for Phytoestrogen Characterization.

Conclusion and Future Directions

This compound presents an intriguing candidate for investigation as a novel phytoestrogen. Its structural similarity to known estrogenic isoflavonoids warrants a thorough examination of its biological activity. This technical guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to undertake such an investigation.

Future research should focus on performing the described in vitro assays to generate specific quantitative data for this compound. Determining its binding affinities for ERα and ERβ, its ability to activate estrogen-responsive genes, and its effects on cell proliferation will be crucial first steps. Subsequent studies could explore its activity in in vivo models to understand its physiological effects and potential therapeutic applications. The elucidation of this compound's phytoestrogenic profile will contribute valuable knowledge to the field of endocrine research and may open new avenues for drug discovery and development.

References

Methodological & Application

Total Synthesis of Isoderrone: A Laboratory Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoderrone is a naturally occurring isoflavone that has garnered interest within the scientific community due to its potential biological activities. This document provides a detailed laboratory-scale protocol for the total synthesis of this compound. The synthetic strategy is centered around a key Suzuki-Miyaura coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This application note outlines the necessary starting materials, step-by-step experimental procedures, and the quantitative data associated with the synthesis. Additionally, a putative signaling pathway for this compound is presented, based on the known mechanisms of action for structurally related isoflavones.

Introduction

Isoflavones are a class of naturally occurring phenolic compounds widely distributed in the plant kingdom, particularly in legumes. They possess a characteristic 3-phenylchromen-4-one backbone and have been the subject of extensive research due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This compound, a member of this family, presents a specific substitution pattern that makes it an interesting target for total synthesis, enabling further investigation of its biological potential. The synthetic route detailed herein employs a convergent strategy, culminating in a palladium-catalyzed Suzuki-Miyaura coupling to construct the isoflavone core.

Overall Synthetic Scheme

The total synthesis of this compound can be achieved in a three-step sequence starting from commercially available 2'-hydroxy-4',5'-dimethoxyacetophenone. The key steps involve the formation of an enaminone intermediate, followed by an iodocyclization to yield a 3-iodochromone, and finally, a Suzuki-Miyaura cross-coupling reaction with 4-methoxyphenylboronic acid.

Caption: Overall workflow for the total synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of (E)-3-(Dimethylamino)-1-(2-hydroxy-4,5-dimethoxyphenyl)prop-2-en-1-one (Enaminone Intermediate)

This step involves the reaction of 2'-hydroxy-4',5'-dimethoxyacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enaminone.

Materials:

-

2'-Hydroxy-4',5'-dimethoxyacetophenone

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a solution of 2'-hydroxy-4',5'-dimethoxyacetophenone (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (3.0 eq).

-

Heat the reaction mixture to reflux and stir for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is typically used in the next step without further purification.

Step 2: Synthesis of 7,8-Dimethoxy-3-iodochromen-4-one (3-Iodochromone Intermediate)

The enaminone intermediate undergoes an electrophilic cyclization in the presence of iodine to yield the 3-iodochromone.

Materials:

-

(E)-3-(Dimethylamino)-1-(2-hydroxy-4,5-dimethoxyphenyl)prop-2-en-1-one

-

Iodine (I₂)

-

Sodium acetate (NaOAc)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the crude enaminone from Step 1 in ethanol.

-

Add sodium acetate (1.5 eq) and iodine (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench the excess iodine.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Total Synthesis of this compound via Suzuki-Miyaura Coupling

The final step involves the palladium-catalyzed cross-coupling of the 3-iodochromone with 4-methoxyphenylboronic acid.

Materials:

-

7,8-Dimethoxy-3-iodochromen-4-one

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Dioxane

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask, add 7,8-dimethoxy-3-iodochromen-4-one (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and triphenylphosphine (0.2 eq).

-

Add palladium(II) acetate (0.1 eq) to the flask.

-

Add a mixture of dioxane and water (4:1) as the solvent.

-

Heat the reaction mixture to reflux and stir for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and add water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | 2'-Hydroxy-4',5'-dimethoxyacetophenone | (E)-3-(Dimethylamino)-1-(2-hydroxy-4,5-dimethoxyphenyl)prop-2-en-1-one | DMF-DMA, Toluene, Reflux | ~95% |

| 2 | (E)-3-(Dimethylamino)-1-(2-hydroxy-4,5-dimethoxyphenyl)prop-2-en-1-one | 7,8-Dimethoxy-3-iodochromen-4-one | I₂, NaOAc, Ethanol, Room Temperature | 70-80% |

| 3 | 7,8-Dimethoxy-3-iodochromen-4-one | This compound | 4-Methoxyphenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O, Reflux | 75-85% |

Putative Signaling Pathway of this compound

While the specific molecular targets of this compound are still under investigation, many isoflavones are known to exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and apoptosis. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. It is hypothesized that this compound, like other isoflavones, may inhibit this pathway, leading to downstream effects such as cell cycle arrest and induction of apoptosis.

Caption: Putative inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.

Conclusion

This application note provides a comprehensive and detailed protocol for the total synthesis of this compound. The described method is robust, scalable, and relies on well-established chemical transformations, making it accessible to researchers with a background in organic synthesis. The availability of a reliable synthetic route to this compound will facilitate further studies into its biological activities and potential therapeutic applications. The proposed mechanism of action through the PI3K/Akt/mTOR pathway offers a starting point for more in-depth mechanistic investigations.

Application Notes and Protocols for HPLC-UV Quantification of Isoderrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoderrone is a naturally occurring isoflavone found in plants such as Piscidia erythrina. Isoflavones, as a class of phytoestrogens, have garnered significant interest in the scientific community for their potential therapeutic properties, including anti-inflammatory and antioxidant activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and research into its biological activities. This document provides a detailed HPLC-UV method for the quantification of this compound, including a comprehensive experimental protocol and data presentation guidelines.

Chromatographic Conditions

A general reverse-phase HPLC-UV method suitable for the analysis of this compound and related isoflavones is presented below. Optimization may be required based on the specific matrix and instrumentation.

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with: A: 0.1% Formic Acid in Water B: Acetonitrile |

| Gradient Program | 0-5 min, 15% B 5-35 min, 15-100% B 35-40 min, 100% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

| UV Detection | 262 nm |

Experimental Protocols

Standard Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Piscidia erythrina bark)

-

Extraction:

-

Grind dried Piscidia erythrina bark to a fine powder.

-

Accurately weigh 1 g of the powdered bark into a flask.

-

Add 20 mL of methanol and perform ultrasonication for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more with 20 mL of methanol each time.

-

Pool the supernatants and evaporate to dryness under reduced pressure.

-

-

Sample Solution:

-

Reconstitute the dried extract with 5 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

-

Method Validation Parameters

For robust and reliable quantification, the following validation parameters should be assessed according to ICH guidelines:

| Parameter | Typical Acceptance Criteria |

| Linearity (R²) | ≥ 0.999 |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | ≤ 2% |

| Specificity | No interfering peaks at the retention time of this compound |

Data Presentation

Quantitative data should be summarized in clear and well-structured tables for easy interpretation and comparison.

Table 1: Calibration Data for this compound Quantification

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | [Insert Data] |

| 5 | [Insert Data] |

| 10 | [Insert Data] |

| 25 | [Insert Data] |

| 50 | [Insert Data] |

| 100 | [Insert Data] |

| R² | [Insert Value] |

Table 2: Method Validation Summary for this compound

| Parameter | Result |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (R²) | [Insert Value] |

| LOD (µg/mL) | [Insert Value] |

| LOQ (µg/mL) | [Insert Value] |

| Accuracy (% Recovery) | [Insert Value] |

| Precision (% RSD) | [Insert Value] |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Chemical structure of this compound.

Application Notes and Protocols for Assessing the Bioactivity of Isoderrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoderrone is a natural isoflavonoid, a class of compounds known for a wide range of biological activities. As with other isoflavones, this compound is postulated to possess significant antioxidant, anti-inflammatory, and cytotoxic properties. These bioactivities are of great interest in the fields of pharmacology and drug development for their potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and conditions associated with oxidative stress.

These application notes provide detailed protocols for cell-based assays to quantify the cytotoxic, anti-inflammatory, and antioxidant effects of this compound. The described methods are standard, robust, and suitable for implementation in a cell culture laboratory.

Cytotoxicity Assessment using MTT Assay

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, the cytotoxic effect of a compound can be quantified.

Experimental Protocol:

-

Cell Seeding:

-

Seed cells (e.g., HeLa, MCF-7, or other relevant cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO without the compound) and untreated control wells.

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well.

-

Gently shake the plate for 15 minutes to dissolve the formazan crystals completely.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Presentation:

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC₅₀ value, the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Illustrative Cytotoxicity of this compound on Various Cancer Cell Lines (IC₅₀ in µM)

| Cell Line | This compound (24h) | This compound (48h) | This compound (72h) |

| MCF-7 (Breast) | >100 | 85.2 ± 5.4 | 62.1 ± 4.8 |

| HeLa (Cervical) | >100 | 92.5 ± 6.1 | 75.3 ± 5.2 |

| A549 (Lung) | >100 | 98.7 ± 7.3 | 81.9 ± 6.5 |

Note: The data presented in this table is illustrative and should be replaced with experimental results.

Anti-inflammatory Activity Assessment by Nitric Oxide Inhibition Assay

Principle:

Nitric oxide (NO) is a key inflammatory mediator produced by activated macrophages. The Griess assay is a colorimetric method used to measure nitrite (NO₂⁻), a stable and oxidized product of NO. In this assay, macrophages (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to produce NO. The inhibitory effect of this compound on NO production is then quantified by measuring the nitrite concentration in the cell culture supernatant.

Experimental Protocol:

-

Cell Seeding:

-

Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM.

-

Incubate for 24 hours at 37°C and 5% CO₂.

-

-

Compound Treatment and Stimulation:

-

Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include wells with untreated cells (negative control) and cells treated with LPS alone (positive control).

-

-

Griess Assay:

-

After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant and standards.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Data Presentation:

The percentage of nitric oxide inhibition is calculated as follows:

% NO Inhibition = [(Absorbance of LPS Control - Absorbance of Treated) / Absorbance of LPS Control] x 100

The IC₅₀ value can be determined from the dose-response curve.

Table 2: Illustrative Anti-inflammatory Effect of this compound on LPS-stimulated Macrophages

| Concentration (µM) | % NO Inhibition |

| 1 | 8.2 ± 1.5 |

| 5 | 25.6 ± 3.1 |

| 10 | 48.9 ± 4.2 |

| 25 | 75.3 ± 5.8 |

| 50 | 92.1 ± 6.3 |

Note: The data presented in this table is illustrative and should be replaced with experimental results.

Cellular Antioxidant Activity (CAA) Assay

Principle:

The CAA assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS). The assay utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the diacetate group, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant capacity of this compound is determined by its ability to reduce the fluorescence intensity.

Experimental Protocol:

-

Cell Seeding:

-

Seed a suitable cell line (e.g., HepG2) in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Incubate for 24 hours at 37°C and 5% CO₂.

-

-

Cell Loading with DCFH-DA:

-

Remove the culture medium and wash the cells with warm PBS.

-

Load the cells with 25 µM DCFH-DA in serum-free medium for 60 minutes at 37°C.

-

-

Compound Treatment:

-

Wash the cells with PBS to remove excess DCFH-DA.

-

Add different concentrations of this compound along with a free radical initiator like 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH). Include a positive control (e.g., quercetin) and a negative control (cells with AAPH only).

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.

-

Data Presentation:

The antioxidant activity is calculated by determining the area under the curve (AUC) for the fluorescence kinetics. The percentage of inhibition is calculated as:

% Inhibition = [(AUC of Control - AUC of Treated) / AUC of Control] x 100

Table 3: Illustrative Cellular Antioxidant Activity of this compound

| Concentration (µM) | % Inhibition of ROS |

| 1 | 12.5 ± 2.1 |

| 5 | 35.8 ± 4.5 |

| 10 | 55.2 ± 5.3 |

| 25 | 78.9 ± 6.7 |

| 50 | 94.6 ± 7.2 |

Note: The data presented in this table is illustrative and should be replaced with experimental results.

Visualizations

Experimental Workflow for Bioactivity Screening

Caption: Workflow for assessing this compound's bioactivity.

Postulated Anti-inflammatory Signaling Pathway of this compound

Caption: this compound's proposed inhibition of the NF-κB pathway.

Postulated Modulation of the MAPK Signaling Pathway by this compound

Caption: this compound's potential inhibition of the MAPK/ERK pathway.

Application Notes and Protocols: In Vitro Enzyme Inhibition Assay Using Isoderrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoderrone is a naturally occurring isoflavone, a class of compounds known for their diverse biological activities.[1][2] Isoflavones have garnered significant interest in pharmacology due to their potential as enzyme inhibitors.[3][4] This document provides a detailed protocol for conducting an in vitro enzyme inhibition assay to evaluate the inhibitory potential of this compound against a specific enzyme. The following protocols are designed to be adaptable for various enzyme systems, with a specific example focusing on Cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism that is often inhibited by flavonoid compounds.[3][4]

An enzyme inhibition assay is a fundamental technique used to characterize the interaction between an enzyme and a potential inhibitor.[5][6] By measuring the reduction in enzyme activity in the presence of the inhibitor, researchers can determine key parameters such as the half-maximal inhibitory concentration (IC50), which quantifies the inhibitor's potency.[7]

Quantitative Data Summary

The following table summarizes hypothetical data from an in vitro inhibition assay of CYP3A4 by this compound.

| This compound Concentration (µM) | % Inhibition of CYP3A4 Activity |

| 0.1 | 8.5 |

| 0.5 | 25.3 |

| 1.0 | 48.9 |

| 5.0 | 75.6 |

| 10.0 | 90.1 |

| 50.0 | 98.2 |

| Calculated IC50 | 1.02 µM |

Experimental Protocols

This section details the methodology for an in vitro enzyme inhibition assay.

Materials and Reagents

-

This compound (stock solution in DMSO)

-

Purified target enzyme (e.g., recombinant human CYP3A4)

-

Enzyme substrate (e.g., a fluorogenic CYP3A4 substrate)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Cofactors required for the enzyme (e.g., NADPH for CYP450 enzymes)

-

96-well microplates (black, for fluorescence assays)

-

Microplate reader with fluorescence detection capabilities

-

Pipettes and tips

-

DMSO (for inhibitor dilution)

Preparation of Solutions

-

Assay Buffer: Prepare a 100 mM potassium phosphate buffer at pH 7.4.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for the assay.

-